molecular formula C21H17Cl2NO3S2 B5044862 (5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5044862
M. Wt: 466.4 g/mol
InChI Key: SQLWNYVKKIHHPN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenoxyethoxy group, and multiple chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the phenoxyethoxy group and the chlorination of the aromatic ring. The final step involves the formation of the methylene bridge connecting the aromatic ring to the thiazolidinone ring. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

(5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the thiazolidinone ring and the phenoxyethoxy group in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3S2/c1-2-8-24-20(25)18(29-21(24)28)13-14-11-16(22)19(17(23)12-14)27-10-9-26-15-6-4-3-5-7-15/h2-7,11-13H,1,8-10H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLWNYVKKIHHPN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=CC=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC=CC=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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